1-(5-Bromo-2-methyl-1,3-thiazol-4-yl)ethanone
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Overview
Description
1-(5-Bromo-2-methyl-1,3-thiazol-4-yl)ethanone is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and an ethanone group at the 4th position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-(5-Bromo-2-methyl-1,3-thiazol-4-yl)ethanone typically involves the reaction of 2-bromo-4-methylthiazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-(5-Bromo-2-methyl-1,3-thiazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include substituted thiazoles, carboxylic acids, and alcohols .
Scientific Research Applications
1-(5-Bromo-2-methyl-1,3-thiazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in studies to understand the mechanism of action of thiazole derivatives and their interactions with biological targets.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Agriculture: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methyl-1,3-thiazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to various biological effects. The bromine atom and the ethanone group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-(5-Bromo-2-methyl-1,3-thiazol-4-yl)ethanone can be compared with other thiazole derivatives, such as:
2-Bromo-1-(1,3-thiazol-2-yl)ethanone: Similar structure but with the bromine atom at a different position.
5-Methyl-1-(1,3-thiazol-4-yl)ethanone: Lacks the bromine atom, affecting its reactivity and biological activity.
1-(2-Bromo-4-methyl-1,3-thiazol-5-yl)ethanone: Similar structure but with the positions of the bromine and methyl groups swapped.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C6H6BrNOS |
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Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-(5-bromo-2-methyl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C6H6BrNOS/c1-3(9)5-6(7)10-4(2)8-5/h1-2H3 |
InChI Key |
WUMDYUNYILFNAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)Br)C(=O)C |
Origin of Product |
United States |
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